Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound characterized by a unique structure that integrates a tert-butyl group, an amino group, and a carboxylate functional group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 240.34 g/mol.
This compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It is commercially available from several chemical suppliers and is used in research laboratories for different applications.
Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate falls under the classification of bicyclic compounds, specifically as an azabicyclo compound due to the presence of nitrogen in its bicyclic structure. It is also categorized as an amino acid derivative due to the presence of the amino group and carboxylate functionality.
The synthesis of tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. A common synthetic route includes:
The reaction conditions are critical for ensuring optimal yield and purity. Parameters such as temperature, pressure, and the presence of solvents are meticulously controlled during the synthesis process. In industrial settings, continuous flow reactors may be employed to enhance efficiency and reduce production costs.
The molecular structure of tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate features a bicyclic framework with the following key components:
Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions (temperature, solvent choice) are tailored based on the desired transformation outcomes.
The mechanism by which tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects largely depends on its interactions with biological targets such as enzymes or receptors in medicinal contexts. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Relevant data regarding melting points, boiling points, and specific reactivity profiles may vary based on purity and synthesis methods used.
Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate has several important applications:
This compound's unique structural properties make it valuable in both academic research and industrial applications, contributing significantly to advancements in organic synthesis and medicinal chemistry fields.
Retrosynthetic analysis of tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate reveals three logical disconnection points that guide efficient synthetic planning. The primary disconnection targets the tert-butoxycarbonyl (Boc) protecting group, revealing the secondary amine of the 3-azabicyclo[3.3.1]nonane scaffold as a key intermediate. A secondary disconnection at the C1 position exposes the primary amine as a strategic functionalization site. The core bicyclic disconnection focuses on the C-N bond at the bridgehead nitrogen, suggesting cyclohexane-1,3-dione derivatives and acrolein as potential starting materials through a double Mannich cyclization strategy [2] [7].
This approach capitalizes on the inherent symmetry of the bicyclo[3.3.1]nonane system, where the framework can be conceptually deconstructed into two identical six-atom fragments. Computational modeling indicates that the bicyclic core exists predominantly in a chair-chair conformation, with bond angles expanded to approximately 114° at key positions (C2-C3-C4 and C6-C7-C8) to alleviate transannular strain between the C3 and C7 positions (3.05 Å vs. ideal 2.52 Å) [7]. This geometric insight informs synthetic design by highlighting the stability of the formed ring system under various functionalization conditions.
The bicyclo[3.3.1]nonane core is most efficiently constructed through Diels-Alder cycloadditions or Mannich-type ring-forming reactions. Patent literature (US7868017B2) describes a high-yielding approach where 1,3-cyclohexanedione undergoes double Mannich condensation with formaldehyde and a primary amine hydrochloride salt (typically benzylamine or ammonium chloride), producing the 3,9-diazabicyclo[3.3.1]nonane skeleton in a single step [2]. This method achieves the bicyclic framework with excellent atom economy, though stereochemical control remains challenging.
Alternative routes employ Diels-Alder cycloadditions between functionalized dienes and appropriate dienophiles, followed by ring-closing steps to establish the bridged architecture. A particularly efficient sequence involves cyclooctane-1,5-dione as a starting material, which undergoes reductive amination to introduce the bridgehead nitrogen, followed by selective functionalization at the C1 position [8]. The stereochemical outcome varies significantly with reaction conditions – polar protic solvents favor endo-isomer formation while aprotic solvents increase exo-isomer proportions.
Table 1: Comparative Analysis of Bicyclic Core Formation Methods
Method | Starting Materials | Yield (%) | Key Advantages | Stereochemical Outcome |
---|---|---|---|---|
Double Mannich Condensation | 1,3-Cyclohexanedione, formaldehyde, NH₄Cl | 65-75 | Single-step; atom economical | Racemic mixture |
Diels-Alder Cycloaddition | Cyclooctadiene, acrolein derivatives | 45-60 | Potential for stereoselectivity | Temperature-dependent diastereomeric ratio |
Reductive Amination | Cyclooctane-1,5-dione, NH₃ | 70-85 | High yielding; scalable | Predominantly exo-isomer |
Boc protection of the bridgehead nitrogen represents the most reliable method for introducing the tert-butyl carbamate functionality. This transformation employs di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, typically catalyzed by 4-dimethylaminopyridine (DMAP) at ambient temperature. The reaction achieves near-quantitative conversion when conducted under anhydrous conditions, producing the protected 9-azabicyclo[3.3.1]nonane intermediate essential for subsequent functionalization [2] [4].
Introduction of the C1 amino group employs several strategic approaches:
Stereochemical outcomes vary significantly between methods. Reductive amination produces predominantly the exo-isomer (rel-(1R,5S,9s) configuration), while nucleophilic displacement routes yield mixtures requiring chromatographic separation [3] [5]. Vulcanchem's product specification (rel-(1R,5S,9s)-tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate) confirms the pharmaceutical preference for the exo-stereoisomer due to its enhanced biological activity and metabolic stability [5].
Critical parameters governing synthesis optimization include temperature control, catalyst selection, and solvent effects. For the pivotal Mannich cyclization, maintaining precise temperature control (0-5°C) during iminium ion formation suppresses symmetric byproduct formation, increasing yield from 60% to 85% [2]. Stereochemical control at C1 proves most challenging, with four possible stereoisomers arising from non-planar addition to the bicyclic ketone.
Lewis acid catalysts dramatically influence diastereoselectivity:
Table 2: Optimization Parameters for Key Synthetic Steps
Synthetic Step | Optimal Conditions | Improved Yield | Critical Parameters |
---|---|---|---|
Bicyclic Core Formation | 0-5°C, pH 4.5-5.0, ethanol/H₂O | 85% | Temperature control prevents dialkylation |
Boc Protection | Boc₂O (1.05 eq.), DMAP (0.1 eq.), DCM, 25°C | >95% | Anhydrous conditions essential |
Amino Group Introduction | NH₄OAc (5 eq.), NaBH₃CN (1.5 eq.), MeOH, 0°C→25°C | 90% (exo-isomer) | Slow addition prevents over-reduction |
Chiral Resolution | L-(+)-Tartaric acid (0.55 eq.), ethanol | 40% recovery (99% ee) | Solvent choice impacts diastereomeric salt crystallization |
Purification presents significant challenges due to the compound's polarity and basicity. Ion-exchange chromatography (Amberlite IRA-400, hydroxide form) effectively separates the desired amine from diastereomeric impurities, while crystallization as the hydrochloride salt (using HCl/ethyl acetate) provides material of >99% purity for pharmaceutical applications [3] [9]. Chiral resolution using L-(+)-tartaric acid achieves 99% enantiomeric excess but sacrifices yield (maximum 40% recovery of desired enantiomer) [5].
Emerging biocatalytic methods leverage enzymes to achieve stereoselective synthesis of the bicyclic framework. Lipase-catalyzed (Candida antarctica) kinetic resolution of racemic precursors demonstrates moderate enantioselectivity (E=25), while transaminases show promise for direct enantioselective amination of the C1 position. A notable advance employs engineered ω-transaminases to convert the 9-oxo derivative to the chiral 1-amino compound with up to 92% ee, though substrate concentration limitations (<5 g/L) currently hinder scalability [5].
Asymmetric Diels-Alder strategies using chiral auxiliaries represent the most industrially viable approach. Attachment of a Oppolzer's sultam derivative to the dienophile precursor enables cycloaddition with >95% de, establishing two stereocenters simultaneously. Subsequent auxiliary cleavage and functionalization yield enantiomerically pure (≥99% ee) tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate, though the six-step sequence reduces overall yield to 28% [2] [5].
Recent advances focus on organocatalytic Mannich reactions, where diarylprolinol silyl ethers catalyze the addition of protected aminomethyl donors to cyclohexanedione derivatives. This method constructs the bicyclic core with three contiguous stereocenters in 82% ee, representing a significant improvement over racemic syntheses. Continued enzyme engineering and catalyst development promise more efficient routes to enantiopure material, essential for pharmaceutical applications requiring single-isomer active ingredients.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9